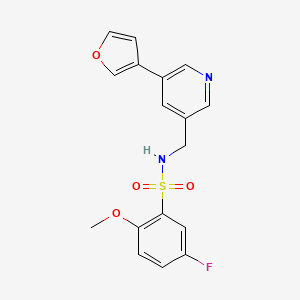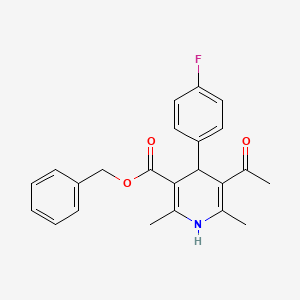
Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FNO3 and its molecular weight is 379.431. The purity is usually 95%.
BenchChem offers high-quality Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Green Chemistry Synthesis
A study focused on the green synthesis of novel 1,4-dihydropyridine derivatives, showcasing an environmentally friendly approach to synthesizing compounds with potential anticancer activity. This research highlighted the synthesis under grindstone chemistry, a solvent-free condition, emphasizing the importance of sustainable practices in chemical synthesis. The study demonstrated that some of these synthesized compounds exhibit good anticancer activity against HepG2 cell lines, supported by molecular docking studies to understand their mechanism of action (Gomha et al., 2020).
Antagonist Molecular Probes for A3 Adenosine Receptors
Another research explored the functionalized congeners of 1,4-dihydropyridines as antagonist molecular probes for A3 adenosine receptors. These derivatives were designed to investigate the potential therapeutic applications targeting adenosine receptors, which play crucial roles in various physiological processes. The study provided insights into the selectivity and affinity of these compounds towards cloned human A3 adenosine receptors, highlighting the therapeutic potential of 1,4-dihydropyridine derivatives in treating diseases related to adenosine receptor dysregulation (Li et al., 1999).
Calcium-Channel Antagonist Activity
Research on two specific 1,4-dihydropyridine derivatives revealed their potential calcium-channel antagonist activity. This study contributes to the understanding of how structural modifications in 1,4-dihydropyridine derivatives can influence their function as calcium channel modulators. The findings could be significant for the development of new therapeutic agents targeting cardiovascular diseases (Linden et al., 2011).
Fluorobenzoyl Protective Groups in Synthesis
An innovative approach was demonstrated in the use of fluorobenzoyl protective groups in the synthesis of glycopeptides, where the presence of fluorine atoms was shown to suppress the beta-elimination of O-linked carbohydrates. This research underscores the significance of fluorine in modifying the reactivity and stability of synthetic intermediates, which could be applied to enhance the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).
Fluorescent Dyes for DNA Probes
A study on the practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines discussed the application of these dyes in DNA probes, highlighting the role of fluorine atoms in enhancing the spectral properties of fluorescent dyes. This research contributes to the development of more efficient and selective fluorescent markers for biological research and diagnostic applications (Kvach et al., 2009).
特性
IUPAC Name |
benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-14-20(16(3)26)22(18-9-11-19(24)12-10-18)21(15(2)25-14)23(27)28-13-17-7-5-4-6-8-17/h4-12,22,25H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHFVNGOTJXVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


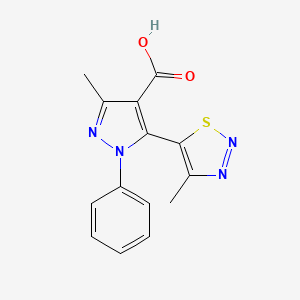
![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)


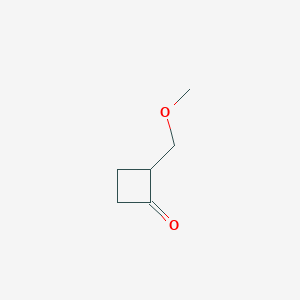
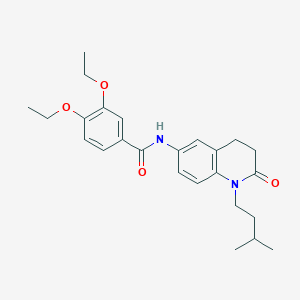
![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)

